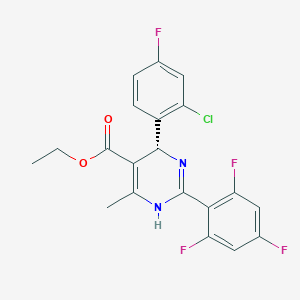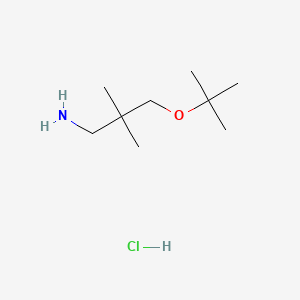
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H21NOCl. It is a derivative of tert-butylamine and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxy group, which imparts steric hindrance and influences its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of tert-butylamine with appropriate alkylating agents. One common method is the alkylation of tert-butylamine with 2,2-dimethylpropan-1-ol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be substituted under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium tert-butoxide can be used for nucleophilic substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to favor the formation of less substituted alkenes.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The tert-butoxy group provides steric hindrance, which influences the compound’s reactivity and selectivity in reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but without the steric hindrance provided by the tert-butoxy group.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used in similar synthetic applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester, used as protecting groups in organic synthesis.
Uniqueness
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of both a tert-butoxy group and a dimethylpropan-1-amine moiety. This combination imparts specific steric and electronic properties that influence its reactivity and make it valuable in various synthetic applications .
Propiedades
Número CAS |
2913279-48-6 |
|---|---|
Fórmula molecular |
C9H22ClNO |
Peso molecular |
195.73 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-8(2,3)11-7-9(4,5)6-10;/h6-7,10H2,1-5H3;1H |
Clave InChI |
LDCLFLUGHRAKTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C)(C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
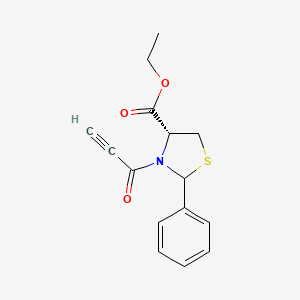
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
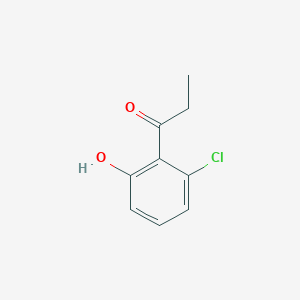

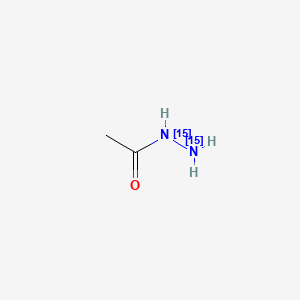
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)


![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)


